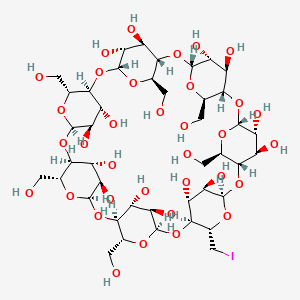
Ethyl 3-(3,4-Dichlorophenyl)carbazate
描述
Ethyl 3-(3,4-Dichlorophenyl)carbazate is a chemical compound with the molecular formula C9H10Cl2N2O2 and a molecular weight of 249.1 g/mol . It is known for its applications in various chemical reactions and research fields. This compound is typically found as a white to light yellow powder or crystal and is used in organic synthesis and other scientific research areas .
准备方法
Synthetic Routes and Reaction Conditions
Ethyl 3-(3,4-Dichlorophenyl)carbazate can be synthesized through a catalytic Mitsunobu reaction. In this process, ethyl 2-arylazocarboxylate, an oxidized azo form of the compound, plays a role similar to diethyl azodicarboxylate (DEAD). The reaction involves the use of triphenylphosphine and iron (II) phthalocyanine as catalysts under atmospheric oxidation conditions . The typical procedure includes mixing ethyl L-(-)-lactate, 4-nitrobenzoic acid, triphenylphosphine, this compound, iron (II) phthalocyanine, and activated molecular sieves in toluene, followed by irradiation in an ultrasound bath and stirring at room temperature for 12 hours under air .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the available literature. the synthesis methods used in laboratory settings can be scaled up for industrial applications with appropriate modifications to ensure efficiency and safety.
化学反应分析
Types of Reactions
Ethyl 3-(3,4-Dichlorophenyl)carbazate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form ethyl 2-arylazocarboxylate, which is used in Mitsunobu reactions.
Substitution: It can participate in substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions
Oxidation: Iron (II) phthalocyanine is commonly used as a catalyst for the oxidation of this compound.
Substitution: Triphenylphosphine is often used in substitution reactions involving this compound.
Major Products Formed
科学研究应用
Ethyl 3-(3,4-Dichlorophenyl)carbazate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in Mitsunobu reactions to form ester products.
Medicine: Research into its potential medicinal properties is ongoing, with a focus on its derivatives and their biological effects.
Industry: It is used in the synthesis of various organic compounds, which may have industrial applications.
作用机制
The mechanism of action of Ethyl 3-(3,4-Dichlorophenyl)carbazate involves its role as a reagent in chemical reactions. In Mitsunobu reactions, it acts as an oxidizing agent, converting alcohols to esters in the presence of triphenylphosphine and carboxylic acids . The molecular targets and pathways involved in its action are primarily related to its chemical reactivity and ability to form stable intermediates during reactions.
相似化合物的比较
Ethyl 3-(3,4-Dichlorophenyl)carbazate can be compared with other similar compounds, such as:
Diethyl azodicarboxylate (DEAD): Both compounds are used in Mitsunobu reactions, but this compound offers a recyclable alternative.
Ethyl 2-arylazocarboxylate: This is the oxidized form of this compound and plays a similar role in chemical reactions.
The uniqueness of this compound lies in its ability to be reoxidized and reused in catalytic cycles, making it a more sustainable option for certain chemical processes .
属性
IUPAC Name |
ethyl N-(3,4-dichloroanilino)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10Cl2N2O2/c1-2-15-9(14)13-12-6-3-4-7(10)8(11)5-6/h3-5,12H,2H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLVAIPOSBJQZGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NNC1=CC(=C(C=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-(Benzyloxy)-5-[(1R)-2-[benzyl[(alphaR)-alpha-methyl-4-methoxyphenethyl]amino]-1-hydroxyethyl]phenyl]formamide](/img/structure/B1641726.png)


![4,5,6,7-Tetrahydrothieno[2,3-c]pyridin-4-ol](/img/structure/B1641751.png)

![5-(Oxiran-2-ylmethoxy)benzo[d]thiazole](/img/structure/B1641764.png)

![Methyl 3-chloro-5,6-dimethoxybenzo[b]thiophene-2-carboxylate](/img/structure/B1641772.png)






